(4-Cyanooxan-4-yl)methanesulfonyl chloride
Overview
Description
(4-Cyanooxan-4-yl)methanesulfonyl chloride is an organic compound with the chemical formula C7H10ClNO3S. It is known for its unique structure, which includes a cyano group, an oxane ring, and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanooxan-4-yl)methanesulfonyl chloride typically involves the reaction of (4-Cyanooxan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (4-Cyanooxan-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the methanesulfonyl chloride group can hydrolyze to form (4-Cyanooxan-4-yl)methanesulfonic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
- Substituted (4-Cyanooxan-4-yl)methanesulfonyl derivatives
- (4-Cyanooxan-4-yl)methanesulfonic acid
- (4-Aminoxan-4-yl)methanesulfonyl chloride .
Scientific Research Applications
(4-Cyanooxan-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Cyanooxan-4-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The cyano group can also participate in reactions, such as reduction to an amine .
Comparison with Similar Compounds
- (4-Cyanotetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
- (4-Cyanooxan-4-yl)methanesulfonic acid
- (4-Aminoxan-4-yl)methanesulfonyl chloride .
Uniqueness: (4-Cyanooxan-4-yl)methanesulfonyl chloride is unique due to its combination of a cyano group, an oxane ring, and a methanesulfonyl chloride group. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Properties
IUPAC Name |
(4-cyanooxan-4-yl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-13(10,11)6-7(5-9)1-3-12-4-2-7/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVUCKURRXVYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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